molecular formula C16H17NO2 B132753 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde CAS No. 114393-97-4

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Cat. No. B132753
CAS RN: 114393-97-4
M. Wt: 255.31 g/mol
InChI Key: NTSWGSRJHHXHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde (4-EPEBA) is an aromatic aldehyde that is used as a building block in the synthesis of a variety of compounds, including heterocyclic compounds and polymers. It is also known as 5-ethyl-2-pyridyl-2-ethoxybenzaldehyde. 4-EPEBA has a wide range of applications in the pharmaceutical, agrochemical, and food industries. It has been used as a starting material in the synthesis of various compounds, such as heterocyclic compounds, polymers, and drugs.

Scientific Research Applications

Antimicrobial Studies

A series of novel compounds derived from 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde were synthesized and evaluated for antimicrobial activity. Some compounds exhibited potent to moderate antimicrobial activity against bacteria and fungi, with minimum inhibitory concentrations ranging from 8-26 microg ml(-1) against bacteria and 8-24 microg ml(-1) against fungi, indicating potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Pharmacological Evaluation

New pyridine analogs were synthesized from this compound and screened for inhibitory activity against different gram-positive and gram-negative bacteria. Many of these compounds showed better inhibitory activity compared to standard drugs, suggesting their potential in pharmacological applications (Patel & Patel, 2012).

Spectroscopic Characterization and Reactive Properties

The compound was characterized using spectroscopic methods, revealing details about its molecular structure and vibrational wave numbers. Theoretical calculations, including DFT and molecular dynamics simulations, were conducted to understand its reactive properties, including interactions with water molecules. This comprehensive analysis provides insights into the compound’s potential as a lead compound for new anti-cancerous drugs (Jalaja et al., 2017).

Antitubercular Activity

Compounds derived from this compound were tested for antitubercular activity. Some of these compounds exhibited significant activity against M. tuberculosis, indicating their potential use in developing treatments for tuberculosis (Patel, Patel, Shaikh, & Rajani, 2014).

Antimicrobial Screening of Azetidin-2-ones

A new series of azetidinones derived from this compound demonstrated effective antibacterial and antifungal activities, with some compounds being more effective than standard drugs (Patel, Patel, Shaikh, & Rajani, 2014).

Fluorescent Chemosensors for pH

The compound was used in the development of fluorescent chemosensors for pH, enabling the discrimination between normal cells and cancer cells based on pH levels. This application is significant in medical diagnostics and research (Dhawa et al., 2020).

Mechanism of Action

As a key intermediate of Pioglitazone, 4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde contributes to the biological activity of pyridine derivatives . Some derivatives of this compound have shown significant antibacterial as well as antifungal activity .

properties

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11-12H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSWGSRJHHXHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432298
Record name 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114393-97-4
Record name 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114393-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixed solution of 5-ethyl-2-pyridine ethanol (6.0 kg), benzyltributylammonium chloride (6.2 kg of 50% aqueous solution), 1,2-dichloroethane (30 l) and p-toluenesulfonylchloride (9.2 kg) was added dropwise 8N aqueous solution (10 l) of sodium hydroxide at 25° C. After the solution was stirred at 22±3° C. for 4 hours, p-hydroxybenzaldehyde (5.9 kg) and 3N solution (16 l) of sodium hydroxide, were added, and the mixed solution was stirred at 57±3° C. for 15 hours. After the solution was cooled, water (70 l) was added. The aqueous layer was separated and subjected to extraction with 1,2-dichloroethane (20 l). The organic layers were combined and the combined layer was washed three times with 0.1N aqueous solution of sodium hydroxide and three times with water (30 l). The organic layer was concentrated at not higher than 45° C. under a reduced pressure, whereby 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde was obtained as an oil. Quantitative analysis by HPLC (high performance liquid chromatography) showed that 5.98 kg (59.0%) of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde was included in this crude product.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
9.2 kg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 kg
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
5.9 kg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
16 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of sodium hydroxide (5 g) in water (30 ml), were added methylene chloride (100 ml), 5-ethyl-2-pyridineethanol (15 g) and benzyltributylammonium chloride (50% aqueous solution, 6 g), p-toluenesulfonyl chloride (23 g), and the mixture was stirred at room temperature for 2 hours. To the reaction mixture were added p-hydroxybenzaldehyde (12 g), water (100 ml) and sodium hydroxide (8 g) and the mixture was stirred at 40°-50° C. for 12 hours. The reaction mixture was separated into two phases and the methylene chloride layer was dried (MgSO4) and concentrated to give 28.6 g of crude 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil. This oil was purified by silica gel chromatography to give 15.8 g (62%) of pure 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10 g of 5-ethyl-2-pyridine ethanol, 10.2 ml triethylamine and 75 ml toluene are added to the round bottom assembly at ambient temperature. Thereafter 6.16 ml methane sulfonyl chloride are added via dropping funnel in 1 hour. The reaction mixture is stirred at ambient temperature for 1 hour and then washed with water. To the toluene layer are added 22.6 ml PEG200, 13.6 g potassium carbonate and 12 g 4-hydroxy benzaldehyde and the reaction mixture stirred for 4 hours at 80° C. The reaction mixture is cooled to ambient temperature and washed with 1 N alkali followed by water. Toluene is distilled off to obtain 4[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde as oil to which are added methanol, pyrrolidine followed by 2,4-thiazolidinedione. The reaction mixture is stirred at 50° C. for 6 hours and then cooled to 10° C. Stirring is continued at 10° C. for 2 hours and the mixture filtered to obtain 5-[4[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methenyl-2,4-thiazolidinedione. The wet cake is washed with Methanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
6.16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzaldehyde

Q & A

Q1: What are the main applications of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde in chemical synthesis?

A: This compound serves as a vital building block for synthesizing various heterocyclic compounds with potential biological activities. Researchers have successfully synthesized chalcones [, ], pyrimidines [, ], imidazolinones [, ], oxadiazoles [], azetidinones [], and thiazolidinones [, ] using this compound as a starting material.

Q2: What biological activities have been reported for derivatives of this compound?

A: Studies indicate that many derivatives exhibit promising antimicrobial activities. For example, synthesized chalcones, pyrimidines, and imidazolinones demonstrate inhibitory activity against various bacterial and fungal strains [, ]. Notably, some compounds exhibit superior efficacy compared to standard drugs [, ]. Additionally, researchers observed potent to weak antimicrobial activity in a series of synthesized 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-oxadiazoles []. Furthermore, newly synthesized azetidinones, particularly those with mono- and di-substituted chloro groups, show promising antibacterial and antifungal activities [].

Q3: How has this compound been characterized spectroscopically?

A: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize the structure of this compound and its derivatives [, , , ]. Elemental analysis is also used to confirm the composition of the synthesized compounds [, , , ].

Q4: Has the compound this compound oxime been investigated?

A: Yes, this compound oxime is recognized as a key intermediate in synthesizing biologically active heterocycles like isoxazolines and isoxazoles []. Its crystal structure has been determined and shows stabilization through O—H⋯N hydrogen bonds []. Additionally, computational studies utilizing Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to investigate the reactive properties of this oxime derivative [].

Q5: What is the significance of structure-activity relationship (SAR) studies for derivatives of this compound?

A: SAR studies are crucial for understanding how modifications to the parent compound's structure influence its biological activity, potency, and selectivity. By analyzing the relationship between the structure of various derivatives and their antimicrobial effects, researchers can identify essential structural features that contribute to their activity and optimize these features for developing more effective antimicrobial agents. For instance, the presence and position of specific substituents, such as chlorine atoms, in azetidinone derivatives have been linked to variations in their antimicrobial efficacy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.